Albuterol Aldehyde
Description
Albuterol Aldehyde is a chemical compound of significant interest, primarily within the pharmaceutical industry. Its relevance stems from its role as a key impurity and degradation product of Albuterol (also known as Salbutamol), a widely used bronchodilator. scbt.comresearchgate.net The study of this compound is crucial for ensuring the quality, stability, and safety of Albuterol-containing medications. This article explores the chemical nature of this compound, its background, and its role in various research domains.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H40N2O10S |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxybenzaldehyde;sulfuric acid |
InChI |
InChI=1S/2C13H19NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,8,12,14,16-17H,7H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
PUXHXTHIRAPAII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)C=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)C=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Generation Pathways of Albuterol Aldehyde
Intentional Synthesis Approaches for Albuterol Aldehyde and its Analogs
The intentional synthesis of this compound and its analogs is crucial for its use as a reference standard in quality control and for studying its toxicological properties. synthinkchemicals.comsynzeal.com
Multicomponent reactions (MCRs) offer an efficient route for synthesizing complex molecules like this compound analogs in a single step from three or more starting materials. The Strecker reaction, the first documented MCR, involves the reaction of an aldehyde, an amine, and a cyanide source to produce an α-amino nitrile, which can be a precursor to amino alcohols. nih.gov While direct synthesis of this compound via a specific named MCR is not extensively detailed in the provided results, the principles of MCRs are applied to create similar structures. For instance, copper-catalyzed MCRs have been used to react 2-methylindole (B41428) with aromatic aldehydes and dienophiles to create complex heterocyclic structures. beilstein-journals.org These strategies often involve the in situ generation of reactive intermediates from aldehyde precursors. beilstein-journals.org
The synthesis of specific stereoisomers of albuterol and its related compounds often involves aldehyde intermediates. Asymmetric synthesis methods are employed to control the stereochemistry at the chiral center. ic.ac.uk One approach involves the stereoselective reduction of a precursor ketone to form a chiral alcohol. google.com While not a direct synthesis of the aldehyde, this highlights the importance of controlling stereochemistry in related syntheses.
More specifically, cobalt-catalyzed enantioselective hydroboration has been used to create intermediates for respiratory drugs like albuterol. chinesechemsoc.org This method demonstrates high enantioselectivity. chinesechemsoc.org Another strategy involves the use of α-halo ketones as starting materials to produce key β-amino alcohol intermediates for various chiral drugs. sigmaaldrich.com The synthesis of optically pure phenylamino (B1219803) alcohols, a class of compounds that includes albuterol, can be achieved through stereoselective chemical reactions involving aldehyde or ketone precursors to avoid the need for expensive chiral catalysts or tedious resolution steps. ic.ac.ukgoogle.com
Unintentional Formation Mechanisms of this compound as an Impurity
This compound is a known degradation product of albuterol in aqueous solutions. google.comgoogle.com Its formation is a concern in pharmaceutical formulations, and extensive studies have been conducted to understand the mechanisms and to develop stable formulations. nirmauni.ac.innih.gov
Oxidative degradation is a primary pathway for the formation of this compound from albuterol. google.com This process can be influenced by several factors, including the presence of oxygen and metal ions. google.comgoogle.com
Influence of Metal Ions : The presence of trace metal ions, such as iron and chromium, can catalyze the oxidative degradation of albuterol to this compound. google.com It has been shown that reducing the concentration of these metal ions in the formulation water to below 12 µg/L significantly reduces the formation of the aldehyde. google.com
Forced Degradation Studies : Studies where albuterol is subjected to oxidative stress, for example using hydrogen peroxide (H₂O₂), confirm the formation of this compound. nirmauni.ac.ininnovareacademics.incsfarmacie.cz In one study, treating albuterol with 3% H₂O₂ led to its degradation. innovareacademics.incsfarmacie.cz Another study found that under peroxide conditions (2.1% w/v H₂O₂ at 50°C for 3 days), albuterol degraded, forming this compound among other products. researchgate.net
Enzymatic Oxidation : Airway peroxidases, such as lactoperoxidase (LPO) and myeloperoxidase (MPO), can catalyze the nitration and oxidation of salbutamol (B1663637), leading to degradation. nih.gov The process involves the formation of a phenoxyl radical from salbutamol. nih.gov
The table below summarizes findings from various oxidative stress studies on albuterol (salbutamol).
Table 1: Albuterol Degradation under Oxidative Conditions| Oxidizing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| 3% H₂O₂ | Ambient temperature, 3 hours | Degradation of salbutamol observed | csfarmacie.cz |
| 3% H₂O₂ | 7 days | Degradation of salbutamol sulfate (B86663) observed | nirmauni.ac.in |
| 2.1% w/v H₂O₂ | 50°C, 3 days | Formation of this compound and other degradants | researchgate.net |
| Trace Metal Ions (Fe, Cr) | 60°C, 7 days | Catalyzed oxidative degradation to this compound | google.com |
| LPO/MPO + H₂O₂ + NaNO₂ | pH 7.0 | Enzymatic nitration and oxidation of salbutamol | nih.gov |
Albuterol is susceptible to degradation in aqueous solutions under both acidic and alkaline conditions, which can lead to the formation of this compound. google.comomicsonline.org
Acidic and Basic Conditions : Forced degradation studies show that albuterol degrades when subjected to acid and base hydrolysis. nih.govinnovareacademics.in In one study, albuterol was found to be labile in 0.1M HCl at 80°C, with degradation products appearing after 24 hours. omicsonline.org It was highly unstable in 0.1M NaOH at 80°C, with about 60% degradation occurring within 2 hours. omicsonline.org Another study using 1M NaOH at 50°C for 3 days also identified this compound as a degradation product. researchgate.net
pH Influence : The stability of albuterol in aqueous solutions is pH-dependent. The maximum stability has been observed at a pH of approximately 3.5. researchgate.net
The table below details the results of hydrolytic stress testing on albuterol.
Table 2: Albuterol Degradation under Hydrolytic Conditions| Condition | Temperature | Duration | Degradation | Reference |
|---|---|---|---|---|
| 0.1M HCl | 80°C | 24 hours | Gradual degradation | omicsonline.org |
| 0.1M NaOH | 80°C | 2 hours | ~60% degradation | omicsonline.org |
| 1M NaOH | 50°C | 3 days | Formation of this compound | researchgate.net |
Exposure to heat and light are additional factors that can cause the decomposition of albuterol, potentially forming this compound.
Thermal Degradation : Heating albuterol can lead to its decomposition. researchgate.net Studies using thermogravimetric analysis show a multi-step degradation mechanism, beginning with dehydration, followed by the cleavage of the secondary amine group. researchgate.net Forced degradation studies where the drug was heated to 105°C for one hour also showed decomposition. innovareacademics.in
Photolytic Degradation : Albuterol is sensitive to light, particularly UVB radiation, and degrades upon exposure to sunlight. researchgate.netnih.gov Photodegradation can form at least seven different products. researchgate.net The rate of this degradation is faster at pH 3 and 12. researchgate.net Studies have shown that exposure to UV light for one day can cause photolytic degradation. innovareacademics.in Another study observed 45% degradation when albuterol in 0.1M HCl was exposed to photolytic conditions for 30 days. omicsonline.org The deprotonated species of albuterol is about 10 times more photo-active than the protonated species. nih.gov Photocatalytic degradation using Mn-doped TiO₂ nanoparticles under visible light has also been shown to be an effective method for breaking down albuterol. acs.orgnih.gov
The table below summarizes the conditions and outcomes of thermal and photolytic degradation studies.
Table 3: Albuterol Degradation under Thermal and Photolytic Stress| Stress Condition | Details | Outcome | Reference |
|---|---|---|---|
| Thermal | 105°C for 1 hour | Degradation observed | innovareacademics.in |
| Thermal | Heating from 25-500°C | Multi-step degradation mechanism | researchgate.net |
| Photolytic (UV) | 1 day | Degradation observed | innovareacademics.in |
| Photolytic (Sunlight) | Various pH | Formation of at least seven products; faster at pH 3 & 12 | researchgate.net |
| Photolytic | 0.1M HCl, 30 days | 45% degradation | omicsonline.org |
Formation during Chemical Synthesis Processes
This compound is recognized as a significant process-related impurity that can arise during the synthesis of albuterol sulfate. researchgate.netchemicalbook.comresearchgate.net Its presence is monitored and controlled, with various pharmacopoeias stipulating limits on related substances in the final bulk drug. The United States Pharmacopeia (USP), for instance, requires the sum of impurities in salbutamol sulphate not to exceed 2.0%, while the European Pharmacopoeia specifies that a single impurity should not be more than 0.3%. researchgate.net
The formation of this compound is not tied to a single synthetic route but can occur as a byproduct under different manufacturing conditions. researchgate.net It is identified as a potential impurity and a degradation product in albuterol sulphate. researchgate.net Research involving the development of analytical methods for albuterol sulfate has confirmed this compound as one of the known related substances that must be resolved and quantified. researchgate.net
During process development for salbutamol sulphate, impurities, including known and unknown substances, have been identified at levels ranging from 0.05-0.1% by High-Performance Liquid Chromatography (HPLC). researchgate.net The synthesis and characterization of these impurities are crucial for maintaining the quality and purity of the final active pharmaceutical ingredient. This compound is specifically listed as "Salbutamol Impurity D" in the European Pharmacopoeia. chemicalbook.com
Influence of Reaction Conditions on Impurity Generation (e.g., pH, Concentration)
The generation of this compound as an impurity is highly dependent on the specific reaction conditions employed during the synthesis and purification of albuterol. Factors such as pH, the presence of oxidizing agents, and the concentration of reagents can significantly influence its formation.
Forced degradation studies, which are used to predict the formation of potential impurities, have shown that this compound is a notable degradant under basic conditions. researchgate.net As indicated in the table below, exposure of albuterol sulfate to sodium hydroxide (B78521) solution leads to the formation of the aldehyde.
| Condition | Reagent/Concentration | Temperature | Duration | Observed Degradant | Source |
|---|---|---|---|---|---|
| Basic | 1M NaOH (for drug substance) | 50°C | 3 days | Salbutamol Aldehyde | researchgate.net |
| Basic | 2.5M NaOH (for drug product) | 60°C | 16 hours | Salbutamol Aldehyde | researchgate.net |
| Peroxide | 2.1% w/v (for drug substance) | 50°C | 3 days | Small amount of 2 unknown degradants | researchgate.net |
The pH is a critical parameter throughout the synthesis of albuterol, particularly during work-up and purification steps. Specific pH values are targeted to facilitate reactions like hydrolysis deprotection or to precipitate the final product. google.com For example, in one synthetic process, after a hydrolysis deprotection reaction under acidic conditions, the solution is neutralized with 10% sodium hydroxide to a pH of 9-10 to precipitate the solid albuterol product. google.com In the preparation of "salbutamol sulfate impurity D" (this compound), the pH is adjusted to 7.5-8.5 and subsequently to 5.5-6. google.com These pH adjustments represent critical control points where deviations could potentially favor the formation of impurities like this compound.
The table below outlines pH control points mentioned in various synthetic and purification processes.
| Process Step | pH Range | Purpose | Base/Acid Used | Source |
|---|---|---|---|---|
| Product Precipitation | 9-10 | Neutralization and precipitation of solid product after acidic hydrolysis. | 10% Sodium Hydroxide | google.com |
| Impurity D Synthesis | 7.5-8.5 | pH adjustment during reaction. | Sodium Bicarbonate Solution | google.com |
| Impurity D Purification | 5.5-6 | Final pH adjustment before filtration. | Sulfuric Acid Dichloromethane Solution | google.com |
| Final Formulation | 3.5 | pH adjustment of the final sterile aqueous solution. | Sulfuric Acid | fda.gov |
While specific data on how reactant concentration directly impacts this compound formation during synthesis is limited, the concentrations of reagents used in degradation studies highlight their importance. researchgate.net The use of borane (B79455) thioether, a highly toxic reagent, in some synthesis routes has been noted to potentially generate oxidation impurities if phenolic hydroxyl groups are not protected. google.com This underscores the importance of both the choice and control of reagents to minimize side reactions and impurity generation.
Advanced Spectroscopic and Structural Characterization of Albuterol Aldehyde
Spectroscopic Analysis for Structural Elucidation (beyond basic identification)
Spectroscopic techniques are pivotal in determining the intricate structural details of molecules like Albuterol Aldehyde. Beyond simple identification, these methods provide insights into the compound's three-dimensional shape, electronic environment, and the specific vibrations of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational and electronic structure of this compound. In ¹H NMR, the aldehyde proton (CHO) is highly distinctive, resonating in a region where few other signals appear, typically between 9 and 10 ppm. pressbooks.puboregonstate.edu This significant downfield shift is due to the deshielding effect of the carbonyl group. Protons on the carbon adjacent to the carbonyl group (the α-carbon) are also deshielded and generally absorb in the 2.0 to 2.3 δ range. pressbooks.pub
In ¹³C NMR, the carbonyl carbon of the aldehyde group provides a clear diagnostic signal, appearing in the 190 to 215 δ range. pressbooks.pub Specifically, aromatic aldehyde carbons, such as the one in this compound, are expected to absorb in the 190 to 200 δ region. pressbooks.pub For comparison, the ¹³C NMR spectrum of piperonyl aldehyde, which also features an aldehyde group attached to a substituted benzene (B151609) ring, shows its carbonyl carbon signal at 190.9 ppm. rsc.org
Conformational analysis, particularly concerning the rotation around the C-C bond connecting the aromatic ring and the amino-alcohol side chain, can be investigated using NMR. Studies on the parent compound, salbutamol (B1663637), have shown that it preferentially adopts a gauche conformation. researchgate.net This preference is influenced by stereoelectronic interactions and intramolecular hydrogen bonding, which can be analyzed through detailed NMR experiments. researchgate.net
Table 1: Predicted NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 | pressbooks.puboregonstate.edu |
| ¹H | α-Carbon Protons | 2.0 - 2.3 | pressbooks.pub |
| ¹³C | Carbonyl Carbon (C=O) | 190 - 200 | pressbooks.pub |
Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis
Mass Spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) for aldehydes is usually observable. miamioh.edu Common fragmentation pathways for aldehydes are highly diagnostic. wpmucdn.com
One primary fragmentation is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. miamioh.eduudel.edu This can result in the loss of a hydrogen atom (M-1) or the entire formyl group (M-29, for the loss of CHO). miamioh.edulibretexts.org Another significant fragmentation pathway for aldehydes with sufficiently long alkyl chains is the McLafferty rearrangement, which produces a characteristic radical cation. oregonstate.edumiamioh.edu For this compound, the fragmentation would be dominated by cleavages on the side chain and losses from the aromatic ring. Analysis of the parent compound, Albuterol, shows major fragments resulting from cleavage of the side chain. massbank.eu
Isotopic analysis using labeled compounds, such as deuterium-labeled Albuterol (Salbutamol-d9), is a common technique in MS-based quantitative studies. medchemexpress.commedchemexpress.com This allows for precise measurement and serves as an internal standard in complex biological matrices. medchemexpress.com
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragmentation Process | Lost Fragment | Resulting m/z | Reference |
|---|---|---|---|
| α-Cleavage | H | M-1 | miamioh.edulibretexts.org |
| α-Cleavage | CHO | M-29 | miamioh.edulibretexts.org |
| Side-chain Cleavage | C(CH₃)₃ | M-57 | N/A |
| Side-chain Cleavage | CH₂NHC(CH₃)₃ | M-72 | N/A |
Infrared (IR) Spectroscopy for Functional Group Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups within this compound by measuring their characteristic vibrational frequencies. slideshare.net The most prominent absorption for an aldehyde is the strong C=O stretching vibration, which occurs in the region of 1660 to 1770 cm⁻¹. pressbooks.pub For an aromatic aldehyde like this compound, where the carbonyl is conjugated with the benzene ring, this peak is expected to appear near 1705 cm⁻¹. pressbooks.pub
A key feature that distinguishes aldehydes from ketones is the presence of two characteristic C-H stretching absorptions for the aldehyde proton, typically found between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. pressbooks.puboregonstate.edu Other significant absorptions for this compound would include a broad O-H stretch from the phenolic hydroxyl group (around 3200-3600 cm⁻¹) and C-O stretching vibrations (1000-1260 cm⁻¹). uobabylon.edu.iq Vibrational studies on the related molecule salbutamol hemisulphate have provided detailed characterization of these types of bonds. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Aldehyde (Ar-CHO) | C=O Stretch | ~1705 | pressbooks.pub |
| Aldehyde (-CHO) | C-H Stretch | 2700-2760 and 2800-2860 | pressbooks.puboregonstate.edu |
| Phenol (-OH) | O-H Stretch | 3200-3600 (broad) | uobabylon.edu.iq |
| Phenol (Ar-OH) | C-O Stretch | 1260-1000 | uobabylon.edu.iq |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molar Absorptivity
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule's chromophores—the parts of the molecule that absorb light. shu.ac.ukcpur.in The aromatic ring and the aldehyde group in this compound constitute its primary chromophore. cpur.in The absorption of UV light promotes electrons from a ground state to a higher energy state. ubbcluj.ro
The two main types of electronic transitions relevant to this compound are π → π* and n → π. shu.ac.uk The π → π transitions are typically high-energy and result in strong absorption bands, while n → π* transitions (involving the non-bonding electrons on the carbonyl oxygen) are of lower energy and intensity. shu.ac.ukuzh.ch For Albuterol, a maximum absorption wavelength (λmax) has been reported at 276 nm in an acidic ethanol-buffer system. jddtonline.info this compound is expected to have a similar λmax. In chromatographic methods, a detection wavelength of 225 nm is also commonly used. nih.govresearchgate.net
Significantly, this compound has a higher molar absorptivity than its parent compound, Albuterol. Research indicates that its molar absorptivity is approximately 1.6 times greater than that of Albuterol, a factor that must be applied when quantifying it as an impurity. nih.govresearchgate.netresearchgate.net
Table 4: UV-Vis Spectroscopic Properties of this compound
| Parameter | Value / Description | Reference |
|---|---|---|
| Expected λmax | ~276 nm | jddtonline.info |
| Common Detection Wavelength | 225 nm | nih.govresearchgate.net |
| Molar Absorptivity (ε) | ~1.6 times that of Albuterol | nih.govresearchgate.netresearchgate.net |
| Primary Electronic Transitions | π → π* and n → π* | shu.ac.ukuzh.ch |
Chromatographic Techniques for Purity Assessment and Compound Isolation
Chromatography is essential for separating this compound from Albuterol and other related substances, both for quantifying its presence as an impurity and for isolating it for further study.
Preparative Chromatography for Isolation of this compound
Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating this compound. Various reversed-phase HPLC (RP-HPLC) methods have been developed to separate Albuterol from its degradation products. nih.govnih.gov These methods typically use a C18 or a phenyl column and a mobile phase consisting of an acidic buffer (e.g., potassium phosphate (B84403) at pH 3.0) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net
For instance, one optimized method for separating salbutamol from its degradation products uses a LiChrosorb RP-18 column with a gradient elution. nih.gov The mobile phase starts with a low percentage of acetonitrile, which is then increased to elute the more retained components. nih.gov The successful separation and quantification of this compound as an impurity has been demonstrated using ultra-performance liquid chromatography (UPLC), which offers higher resolution and faster analysis times. By scaling up these analytical methods, sufficient quantities of pure this compound can be isolated for use as a reference standard or for detailed structural and toxicological characterization.
Table 5: Example Chromatographic Conditions for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Technique | RP-HPLC / RP-UPLC | nih.gov |
| Stationary Phase (Column) | YMC Phenyl, Acquity BEH C18, LiChrosorb RP-18 | nih.govnih.gov |
| Mobile Phase | Phosphate Buffer (pH ~3.0) with Methanol or Acetonitrile | nih.govresearchgate.net |
| Detection | UV at 220-225 nm or ~276 nm | jddtonline.infonih.gov |
Physico-chemical Characterization of Isolated this compound
This compound, a key impurity and degradation product of albuterol, possesses distinct physico-chemical properties that are crucial for its identification, quantification, and control in pharmaceutical preparations. researchgate.net Its characterization involves a combination of physical property measurements and advanced spectroscopic techniques.
The compound typically presents as a pale yellow solid. Research and supplier data provide key physical constants, although some values are based on prediction models. chemicalbook.com The melting point of this compound has been reported to be in the range of 200-210°C. chemicalbook.comusbio.net It demonstrates slight solubility in water, methanol, and dimethyl sulfoxide (B87167) (DMSO), particularly with heating. chemicalbook.com
A comprehensive summary of its identified and predicted physico-chemical properties is presented below.
Table 1: Physico-chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Appearance | Pale Yellow Solid | |
| Molecular Formula | C₁₃H₁₉NO₃ | chemicalbook.comallmpus.com |
| Molecular Weight | 237.29 g/mol | sigmaaldrich.com |
| Melting Point | 200-210 °C | chemicalbook.comusbio.net |
| Boiling Point (Predicted) | 392.4 ± 42.0 °C | chemicalbook.com |
| Density (Predicted) | 1.154 ± 0.06 g/cm³ | chemicalbook.com |
| pKa (Predicted) | 8.02 ± 0.31 | chemicalbook.com |
| Solubility | Slightly soluble in Water, Methanol, and DMSO (with heating) | chemicalbook.com |
Advanced Spectroscopic and Structural Characterization
The structural elucidation of this compound relies on modern spectroscopic methods. While detailed spectral data in published literature is sparse, the structure allows for the prediction of characteristic signals in various spectroscopic analyses. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in its analysis and impurity profiling. researchgate.netgoogle.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key functional groups. A strong carbonyl (C=O) stretching vibration is anticipated in the region of 1710-1685 cm⁻¹, typical for an aromatic aldehyde where the carbonyl group is conjugated with the benzene ring. orgchemboulder.compressbooks.publibretexts.org Additionally, a distinctive aldehydic C-H stretching band, which is crucial for distinguishing aldehydes, is expected to appear as one or two moderate peaks between 2830 cm⁻¹ and 2695 cm⁻¹. orgchemboulder.comspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the aldehydic proton (-CHO) would produce a highly deshielded signal, typically appearing far downfield in the 9-10 ppm range. libretexts.org Protons on the carbon adjacent to the carbonyl group generally absorb near 2.0 to 2.3 δ. pressbooks.pub In ¹³C NMR spectroscopy, the carbonyl carbon of an aldehyde gives a characteristic signal in the 190 to 215 ppm range, which is a strong indicator of an aldehyde or ketone functional group. libretexts.orglibretexts.org
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. The compound has a molecular weight of 237.29 g/mol , corresponding to its molecular formula C₁₃H₁₉NO₃. allmpus.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. google.com In analytical methods like LC-MS, this technique is vital for the sensitive detection and quantification of this compound as an impurity in albuterol samples. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Range / Value | Source |
|---|---|---|---|
| IR Spectroscopy | C=O Stretch (Aromatic Aldehyde) | 1710-1685 cm⁻¹ | pressbooks.publibretexts.org |
| Aldehydic C-H Stretch | 2830-2695 cm⁻¹ | orgchemboulder.comspectroscopyonline.com | |
| ¹H NMR Spectroscopy | Aldehydic Proton (δ) | 9-10 ppm | libretexts.org |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (δ) | 190-215 ppm | libretexts.orglibretexts.org |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z 238.14 | google.com |
Chemical Reactivity and Transformation Pathways of Albuterol Aldehyde
Oxidative Transformations of the Aldehyde Moiety
The aldehyde group in albuterol aldehyde is susceptible to oxidation, a common transformation for aldehydes. libretexts.org This process typically converts the aldehyde into a carboxylic acid. The oxidation can be facilitated by various oxidizing agents. libretexts.orgorganic-chemistry.org In the context of pharmaceutical stability, oxidative degradation can be initiated by factors such as exposure to atmospheric oxygen (autooxidation), light, and trace metal ions. google.comrsc.org
Forced degradation studies, which are conducted to understand the stability of drug substances, have shown that this compound can be formed under oxidative conditions. The general mechanism for the oxidation of an aldehyde to a carboxylic acid involves the formation of a gem-diol intermediate through the addition of water, which is then oxidized. libretexts.org Common laboratory reagents that can effect this transformation include chromium-based reagents like Jones reagent (CrO₃ in aqueous acid) and potassium dichromate(VI) in sulfuric acid. libretexts.orgchemguide.co.uk The reaction with potassium dichromate(VI) is visually indicated by a color change from orange to green. libretexts.orgchemguide.co.uk
The following table summarizes common oxidizing agents for the conversion of aldehydes to carboxylic acids:
| Oxidizing Agent | Conditions | Product |
| Potassium Dichromate(VI) (K₂Cr₂O₇) | Dilute Sulfuric Acid, Heat | Carboxylic Acid |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, Room Temperature | Carboxylic Acid |
| Tollens' Reagent (Ag(NH₃)₂⁺) | Aqueous Ammonia | Carboxylic Acid |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild Conditions | Carboxylic Acid |
| Sodium Perborate (NaBO₃) | Acetic Acid | Carboxylic Acid |
| This table presents general oxidizing agents for aldehydes and is not specific to this compound. |
Reduction Reactions of the Aldehyde Functional Group
The aldehyde functional group of this compound can be readily reduced to a primary alcohol, which in this case would regenerate albuterol. This reduction is a key step in some synthetic routes for albuterol itself, where an aldehyde intermediate is reduced to the final alcohol product. youtube.comgoogle.com
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). lumenlearning.comlibretexts.orgchemguide.co.uk Sodium borohydride is a milder and more selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). chemguide.co.ukmasterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. lumenlearning.comlibretexts.org This intermediate is then protonated, typically by the solvent or during a workup step with water or dilute acid, to yield the primary alcohol. lumenlearning.comchemguide.co.uk
In one synthetic method, an intermediate ketoaldehyde is reacted with tert-butylamine (B42293), and then the resulting product is reduced with sodium borohydride in ethanol to yield the desired alcohol. google.com Lithium aluminum hydride is a more powerful reducing agent and can also be used, but it is less selective and reacts violently with protic solvents like water and alcohols. libretexts.org
The following table outlines common reducing agents for aldehydes:
| Reducing Agent | Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Primary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Dry Ether, followed by aqueous workup | Primary Alcohol |
| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, Pt/C, or PtO₂ | Primary Alcohol |
| This table presents general reducing agents for aldehydes and is not specific to this compound. |
Condensation Reactions Involving this compound
The aldehyde group of this compound can participate in condensation reactions, particularly with primary amines, to form imines (also known as Schiff bases). libretexts.orglibretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of imines is a reversible process and is often catalyzed by acid. libretexts.org
In the synthesis of albuterol and related compounds, condensation reactions are utilized. For instance, an arylglyoxal intermediate can be condensed with t-butylamine. google.com Similarly, a keto aldehyde can be reacted with tert-butylamine to form an α-iminoketone. google.com The reaction conditions, such as pH and temperature, can be optimized to favor imine formation. researchgate.net For example, the reaction can be driven to completion by removing the water formed, often by using a Dean-Stark apparatus with a solvent like toluene. researchgate.net
The general reaction for imine formation is as follows: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O
Mechanisms of Interconversion with Related Chemical Species
This compound is primarily known as a degradation product of albuterol. google.com The formation of this compound from albuterol occurs through the oxidation of the primary alcohol group of albuterol. This degradation is a significant concern in aqueous albuterol solutions. google.com The rate of this degradation can be influenced by the initial concentration of albuterol. google.com
Conversely, as discussed in the reduction section, this compound can be converted back to albuterol through the reduction of its aldehyde group. google.comlumenlearning.com This interconversion highlights the chemical relationship between the two molecules.
Forced degradation studies have confirmed that albuterol can degrade to this compound under various stress conditions, including acidic, basic, and oxidative environments. researchgate.net The presence of this compound is a critical quality attribute that is monitored in albuterol formulations. google.comnih.gov
Chemical Stability Kinetics and Reaction Orders
The stability of albuterol and the formation of this compound have been the subject of kinetic studies. The degradation of albuterol in aqueous solutions, leading to the formation of this compound, has been reported to increase with a higher initial drug concentration. google.com
Studies on the stability of albuterol formulations have shown that the level of this compound increases over time, particularly at elevated temperatures. For example, in one study, the level of this compound in a solution stored at 40°C rose significantly over a period of months. google.com The rate of degradation can be influenced by factors such as the presence of oxygen. google.com
While specific reaction orders for the formation of this compound from albuterol are not extensively detailed in the provided search results, the information suggests that the degradation kinetics are complex and influenced by multiple factors. The stability of albuterol formulations is often assessed by monitoring the concentration of this compound over time under accelerated storage conditions. google.comgoogle.com
Analytical Methodologies for Detection and Quantification of Albuterol Aldehyde
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in separating albuterol aldehyde from the active pharmaceutical ingredient (API) and other related substances.
RP-HPLC is a cornerstone for the analysis of albuterol and its impurities. nih.govwjpr.net These methods typically utilize a C8 or C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier.
One validated RP-HPLC method for the determination of albuterol sulfate (B86663) and its related substances, including this compound, employs a YMC phenyl column (250 mm x 4.6 mm, 5 µm) with a mobile phase of 25 mM monobasic potassium phosphate (B84403) (pH 3.0) and methanol (B129727) (95:5, v/v). nih.gov The flow rate is maintained at 1.5 mL/min, and detection is performed at 225 nm. nih.gov A correction factor of 1.6 is applied for the quantification of this compound due to its higher molar absorptivity compared to albuterol. nih.gov This method demonstrated linearity for related substances over a range of 0.05% to 0.5%. nih.gov The limits of detection and quantitation for albuterol and its related substances were found to be between 0.01% and 0.21% of the assay concentration. nih.gov
Another study describes an RP-HPLC method for quantifying impurities in a liquid pharmaceutical dosage form of albuterol sulfate and ipratropium (B1672105) bromide. researchgate.netnih.gov This method uses an Inertsil C8-3 column (250mm x 4.6mm, 5µm) with a gradient elution. researchgate.netnih.gov The mobile phase consists of solvent A (2.5g of potassium dihydrogen phosphate and 2.87g of heptane-1-sulfonic acid sodium salt per liter of water, pH 4) and solvent B (acetonitrile), with detection at 210 nm. researchgate.netnih.gov
A study also successfully developed and validated a reliable HPLC method for analyzing albuterol and its impurities, which is suitable for routine analysis in pharmaceutical quality control labs. wisdomlib.org
Table 1: Exemplary RP-HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | YMC phenyl (250 mm x 4.6 mm, 5 µm) nih.gov | Inertsil C8-3 (250mm x 4.6mm, 5µm) researchgate.netnih.gov |
| Mobile Phase | 25 mM KH2PO4 (pH 3.0) and Methanol (95:5, v/v) nih.gov | A: 2.5g KH2PO4 + 2.87g heptane-1-sulfonic acid sodium salt/L (pH 4), B: Acetonitrile (B52724) researchgate.netnih.gov |
| Flow Rate | 1.5 mL/min nih.gov | 1.0 mL/min researchgate.netnih.gov |
| Detection | 225 nm nih.gov | 210 nm researchgate.netnih.gov |
| Linearity Range | 0.05% - 0.5% for related substances nih.gov | Not specified for this compound |
| LOD/LOQ | 0.01% - 0.21% of assay concentration nih.gov | Not specified for this compound |
This table presents data from different research findings for illustrative purposes and does not imply a direct comparison of methods.
UPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. A gradient UPLC-UV method was developed for the analysis of albuterol sulfate and its impurities in an inhalation solution. orientjchem.org This method utilizes a Waters Acquity BEH C18 column (100mm x 2.1mm, 1.7µm) with a mobile phase of 0.02 M potassium dihydrogen orthophosphate (A) and acetonitrile (B) at a flow rate of 0.150 mL/min, with detection at 210 nm. orientjchem.org This UPLC method demonstrated superior separation efficiency and speed compared to existing HPLC methods. orientjchem.org Another study used an Acquity BEH C18 column (100mm×2.1mm, 1.7μm) with a gradient elution of solvent A (2mM potassium dihydrogen phosphate with 0.025% of 1-pentane sulphonic acid sodium salt, pH 3.0) and solvent B (a mixture of pH 3.0 buffer, acetonitrile, and methanol).
SFC has emerged as a powerful technique for the analysis of pharmaceutical impurities. researchgate.net It offers faster separations compared to HPLC. springernature.comnih.gov A study demonstrated the successful separation of salbutamol (B1663637) (albuterol) and its related impurities in under 7 minutes, a significant improvement over the 50-minute run time of the European Pharmacopoeia LC-UV method. researchgate.netnih.govunige.ch This SFC method was fully validated and showed excellent quantitative performance, with LODs around 0.5 μg/mL for several impurities. researchgate.netnih.gov The reproducibility of SFC methods for impurity control of salbutamol has been shown to be equivalent to that of LC methods. chromatographyonline.com
While less common for the analysis of polar compounds like this compound, GC can be employed, often requiring derivatization to increase the volatility and thermal stability of the analyte. sigmaaldrich.com Information specifically detailing GC methods for the direct analysis of this compound is limited in readily available literature.
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the unambiguous identification and quantification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique for the analysis of albuterol and its impurities. researchgate.netnih.gov A sensitive LC-MS/MS method was developed for the determination of albuterol in human plasma, demonstrating the capability of this technique for low-level detection. pharmacophorejournal.com Another LC-MS/MS method was developed and validated for the determination of Albuterol Sulfate in serum-free media used for lung microphysiological systems. fda.gov Research has shown that LC-MS can identify a greater number of degradants compared to HPLC-UV. researchgate.net Furthermore, the coupling of LC with Nuclear Magnetic Resonance spectroscopy (LC-MS-NMR) provides even more detailed structural information, proving highly useful for impurity profiling. researchgate.net
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Albuterol |
| Albuterol Sulfate |
| Ipratropium Bromide |
| Acetonitrile |
| Methanol |
| Potassium Dihydrogen Orthophosphate |
| Heptane-1-sulfonic acid sodium salt |
GC-MS and GC-MS-NMR for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile impurities in drug substances. nih.govmdpi.com In the context of Albuterol, GC-MS can be utilized to detect volatile degradants, including aldehydes that may form during synthesis or storage. mdpi.com The coupling of Gas Chromatography with Nuclear Magnetic Resonance (GC-MS-NMR) provides an even more definitive structural elucidation of unknown impurities. researchgate.net
GC-MS analysis typically involves the separation of volatile compounds in a gas chromatograph followed by their detection and identification by a mass spectrometer. mdpi.com The mass spectrometer provides information about the mass-to-charge ratio of the ions, which allows for the determination of the molecular weight and elemental composition of the impurity. nih.gov For complex mixtures, GC-MS-NMR offers an additional layer of structural information, aiding in the unambiguous identification of impurities. researchgate.net
Key Findings from Research:
GC-MS is a "gold standard" for forensic substance identification due to its ability to perform specific tests. nih.gov
The technique is widely used for drug detection, environmental analysis, and the identification of unknown samples. nih.gov
Hyphenated techniques like GC-MS and LC-MS are among the most exploited for impurity profiling of drugs. nih.gov
Spectrophotometric Quantification Methods
Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of this compound, particularly in routine quality control settings. These methods are based on the principle that the analyte absorbs light at a specific wavelength.
Derivative UV-Visible Spectrometry has been successfully applied to the analysis of Albuterol and its related impurities. nih.gov This technique involves the mathematical differentiation of a zero-order UV spectrum to generate first, second, or higher-order derivative spectra. jcchems.com The primary advantage of derivative spectrometry is its ability to resolve overlapping spectral bands, thereby enhancing the selectivity of the analysis. jcchems.com For the quantification of this compound, first and second derivative spectra in a sodium hydroxide (B78521) solution have been utilized. nih.gov
Table 1: Application of Derivative UV-Visible Spectrometry
| Analyte | Method | Key Feature |
|---|
Direct UV-Visible Spectrophotometry is a straightforward method for determining the concentration of an analyte by measuring its absorbance at a specific wavelength. jddtonline.info The absorption maxima for Albuterol are reported to be at 198 nm, 226 nm, and 278 nm. sielc.com While this method is simple, its specificity can be limited in the presence of other UV-absorbing compounds. loesungsfabrik.de
A common approach for analyzing aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored product that can be quantified spectrophotometrically. mt.comresearchgate.net This method has been shown to be reliable for determining carbonyl content in the parts-per-million range. mt.com
Table 2: UV-Visible Spectrophotometry Parameters for Albuterol
| Parameter | Value |
|---|---|
| Absorption Maxima (λmax) | 198 nm, 226 nm, 278 nm sielc.com |
| Linearity Range | 10-100 µg/ml jddtonline.info |
Method Development and Validation Parameters in Chemical Matrices
The development and validation of analytical methods are governed by international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability and accuracy of the results.
Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. loesungsfabrik.de Selectivity refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample. loesungsfabrik.de
In the context of this compound analysis, specificity is demonstrated by showing that the method's response is solely due to the aldehyde and not influenced by Albuterol or other related substances. nih.gov This is often achieved by analyzing stressed samples where degradation products are intentionally generated. The ability to resolve the peaks of Albuterol and this compound in a chromatogram is a key indicator of selectivity. nih.govresearchgate.net
Key Research Findings:
A validated RP-HPLC method demonstrated no interference from blank, placebo, or other related substances in the determination of Albuterol and its impurities. nih.gov
Forced degradation studies are performed to prove the stability-indicating potential and specificity of a method.
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
For methods quantifying this compound, linearity is typically established by analyzing a series of solutions with known concentrations of the aldehyde. The results are then plotted to generate a calibration curve, and the correlation coefficient (r²) is calculated to assess the linearity. jddtonline.inforesearchgate.net
Table 3: Linearity and Range Data from Validated Methods for Albuterol and its Impurities
| Method | Analyte | Linearity Range | Correlation Coefficient (r²) |
|---|---|---|---|
| RP-HPLC | Albuterol | 50-150% of active label claim researchgate.net | Not specified |
| RP-HPLC | Albuterol Related Substances | 0.05-0.5% researchgate.net | Not specified |
| UPLC | Albuterol Sulphate | 5-120 µg/mL jrespharm.com | 0.999 jrespharm.com |
| UV-Visible Spectrophotometry | Albuterol | 10-100 µg/ml jddtonline.info | 0.9989 jddtonline.info |
Accuracy and Precision (Repeatability and Intermediate Precision)
The accuracy of an analytical method refers to the closeness of test results to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is further categorized into repeatability (intra-assay precision) and intermediate precision (inter-assay precision), which assesses variability within the same laboratory over different days, with different analysts, or on different equipment.
Validation studies for methods analyzing this compound have consistently demonstrated high levels of accuracy and precision. nih.gov In one reversed-phase HPLC (RP-HPLC) method, accuracy was confirmed, and the method was proven to be precise. nih.gov For a stability-indicating UPLC-PDA method, accuracy was shown through consistent recovery values, which ranged from 91.3% to 108.8% for all related compounds. The precision for this method was established with a relative standard deviation (%RSD) of less than 5%.
Another HPLC method validation study reported the %RSD for method precision to be between 0.2% and 5.1%. researchgate.net Supercritical Fluid Chromatography (SFC), an alternative to traditional LC methods, has also been validated for the analysis of salbutamol impurities. While demonstrating robustness, the reproducibility of the SFC method, expressed as %RSD, was noted to be around 15%, a value considered similar to or better than some LC methods for impurity determination.
| Parameter | Analytical Method | Finding | Source |
|---|---|---|---|
| Accuracy (Recovery) | UPLC-PDA | 91.3% - 108.8% | |
| Precision (%RSD) | UPLC-PDA | <5% | |
| Method Precision (%RSD) | HPLC | 0.2% - 5.1% | researchgate.net |
| Reproducibility (%RSD) | SFC | ~15% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These parameters are crucial for analyzing impurities like this compound, which are present at very low levels.
For a validated RP-HPLC method, the LOD and LOQ for this compound and other related substances were found to be in the range of 0.01% to 0.21% relative to an Albuterol base assay concentration of 0.3 mg/mL. nih.gov This percentage range corresponds to a concentration range of approximately 0.03 µg/mL to 0.63 µg/mL. Another study utilizing a rapid UPLC-PDA method reported a good sensitivity with an LOQ of ≤0.5 µg/mL for all related compounds. Similarly, a Supercritical Fluid Chromatography (SFC) method designed for rapid impurity analysis estimated LODs to be close to 0.5 µg/mL.
| Parameter | Analytical Method | Reported Value | Source |
|---|---|---|---|
| LOD and LOQ | RP-HPLC | 0.01% to 0.21% of 0.3 mg/mL Albuterol concentration | nih.govresearchgate.net |
| LOQ | UPLC-PDA | ≤0.5 µg/mL | |
| LOD | SFC | ~0.5 µg/mL |
Robustness and Ruggedness
Robustness and ruggedness are measures of a method's capacity to remain unaffected by small, deliberate variations in method parameters and its reproducibility under normal, but variable, operational conditions, respectively. A robust and rugged method is essential for transferability between different laboratories and for reliable long-term use.
Analytical methods for this compound have been demonstrated to be both robust and rugged. nih.gov In one HPLC method validation, robustness was assessed by intentionally varying critical parameters such as the pH of the mobile phase, column oven temperature, flow rate, and the percentage of organic solvent in the mobile phase. researchgate.net The method proved to be robust against these minor modifications, with one study noting that slight changes in temperature resulted in an RSD of less than 0.5%. researchgate.net Ruggedness was also established, confirming the method's reliability across different operational conditions. nih.govresearchgate.net
| Validation Parameter | Condition Varied | Outcome | Source |
|---|---|---|---|
| Robustness | Mobile Phase pH | Method found to be robust | researchgate.net |
| Column Oven Temperature | Method found to be robust (RSD < 0.5%) | researchgate.net | |
| Flow Rate | Method found to be robust | researchgate.net | |
| Mobile Phase Composition | Method found to be robust | researchgate.net | |
| Ruggedness | Normal operational variations (e.g., different days, analysts) | Method found to be rugged | nih.govresearchgate.net |
Solution Stability (of analytical samples)
The stability of this compound in prepared analytical solutions is a critical factor for ensuring accurate and reproducible results, especially when samples cannot be analyzed immediately. Stability studies evaluate the concentration of the analyte over time under specified storage conditions.
The formation of this compound is a known stability issue in aqueous Albuterol solutions. google.com Studies have been conducted to assess its formation under accelerated stability conditions. In one such study, an (R)-albuterol solution stored at 40°C showed a significant increase in this compound levels over several months. The concentration surpassed the common regulatory limit of 0.08% in under three months, which indicates a limited shelf life at room temperature for such formulations. google.com The stability is also affected by processing and packaging, as delays in pouching unit dose vials were shown to increase the initial levels of this compound. google.com
| Storage Time (Months) | Condition | Observation | Source |
|---|---|---|---|
| < 3 | 40°C | Level of this compound rose above 0.08% | google.com |
| 3 | 40°C / 15% RH (Delayed Pouching) | Increased levels of this compound observed | google.com |
| 6 | 40°C | Levels continued to increase, indicating degradation | google.com |
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Albuterol |
| (R)-albuterol |
Theoretical and Computational Chemistry Studies of Albuterol Aldehyde
Quantum Mechanical Studies of Molecular Structure and Conformation
Quantum mechanical calculations are fundamental in determining the three-dimensional structure and conformational landscape of a molecule. These studies optimize the molecular geometry to find the most stable arrangements of atoms, known as conformers. For Albuterol Aldehyde, the key structural features include the substituted phenyl ring, the aldehyde group, and the amino alcohol side chain.
Table 1: Predicted Structural Parameters for this compound This table presents typical values derived from computational studies on analogous molecules.
| Parameter | Description | Predicted Value |
|---|---|---|
| C=O Bond Length | Aldehyde carbonyl group | ~1.21 Å |
| C-C (Aromatic) | Average bond length in the phenyl ring | ~1.39 Å |
| C-O (Phenolic) | Bond between the phenyl ring and hydroxyl group | ~1.36 Å |
| C-N Bond Length | Bond in the amino side chain | ~1.47 Å |
| O-C-H Bond Angle | Angle within the aldehyde group | ~120° |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. nih.govsolubilityofthings.com By calculating the electron density, DFT can predict a range of properties, including molecular orbital energies, electrostatic potential, and global reactivity descriptors. nih.govresearchgate.netmdpi.com
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. For Albuterol (Salbutamol), DFT calculations at the B3LYP/6-31++G(d,p) level have determined these values, providing a benchmark for its aldehyde derivative. researchgate.netresearchgate.net
Global reactivity descriptors calculated from HOMO and LUMO energies, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), provide further insight into the molecule's reactivity. researchgate.netmdpi.com Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net
Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound Based on published data for the parent compound, Salbutamol (B1663637), calculated at the B3LYP/6-31++G(d,p) level. researchgate.netresearchgate.net
| Property | Description | Predicted Value (eV) |
|---|---|---|
| E(HOMO) | Highest Occupied Molecular Orbital Energy | -8.65 |
| E(LUMO) | Lowest Unoccupied Molecular Orbital Energy | -1.25 |
| Energy Gap (ΔE) | LUMO - HOMO Energy | 7.40 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.95 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.70 |
| Electrophilicity (ω) | μ2 / 2η | 3.31 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions (in non-biological systems)
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, stability, and intermolecular interactions in various environments. mdpi.com
In non-biological systems, MD simulations can be used to understand the behavior of this compound in solution or in formulation mixtures. For instance, simulations can model the interactions between the aldehyde and excipients in a pharmaceutical formulation. A study on the parent compound, Salbutamol Sulfate (B86663), used MD simulations to evaluate its compatibility with potential cosolvents like polyethylene (B3416737) glycol (PEG400) and isopropyl myristate (IPM) in hydrofluoroalkane (HFA) propellants for metered-dose inhalers (MDIs). nih.gov These simulations, performed using density functional theory, can predict intermolecular forces such as hydrogen bonding and van der Waals interactions, which are crucial for the stability and performance of the formulation. nih.gov Such an approach allows for the rational selection of excipients, potentially reducing experimental efforts. nih.gov
Reaction Pathway Modeling and Transition State Analysis for Formation and Degradation
This compound is primarily known as a degradation product of Albuterol. nih.govgoogleapis.com Computational modeling of reaction pathways is essential for understanding the mechanisms of its formation and subsequent degradation. These studies involve mapping the potential energy surface of a chemical reaction to identify reactants, products, intermediates, and, most importantly, transition states.
The formation of this compound typically occurs via the oxidation of the primary alcohol group of Albuterol. google.com This oxidative degradation can be catalyzed by trace amounts of metal ions, such as iron and chromium, that may leach from manufacturing equipment. google.com Reaction pathway modeling using DFT can elucidate the step-by-step mechanism of this oxidation, calculating the activation energies required to overcome the transition state barriers. This provides a quantitative understanding of the reaction kinetics.
Furthermore, studies on the photocatalytic degradation of Salbutamol have identified various intermediate compounds through experimental methods like HPLC-MS. acs.org The degradation can proceed through multiple steps, including the initial formation of intermediates followed by their mineralization into smaller molecules like carbon dioxide and water. acs.org Computational analysis can model these complex degradation pathways, predicting the structure of intermediates and the energetic feasibility of each step.
Spectroscopic Property Prediction using Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. nih.gov Methods like DFT can calculate vibrational frequencies and NMR chemical shifts with a high degree of accuracy.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the IR spectrum by calculating the vibrational frequencies of the molecule's bonds. For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the aldehyde group, typically predicted to be in the 1660–1770 cm⁻¹ range. libretexts.org Other key predicted peaks would include the O-H stretching of the phenolic and alcohol groups and the C-H stretching of the aromatic ring and alkyl chain. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict ¹H and ¹³C NMR spectra. A hallmark of this compound in a predicted ¹H NMR spectrum is the signal from the aldehyde proton (CHO), which absorbs in a very distinctive region around 9-10 δ. libretexts.org The various aromatic and aliphatic protons would also have predictable chemical shifts based on their electronic environment.
Table 3: Predicted Spectroscopic Features for this compound
| Spectroscopy Type | Key Feature | Predicted Position | Comment |
|---|---|---|---|
| IR | C=O Stretch | ~1705-1730 cm⁻¹ | Strong absorption, characteristic of aldehydes. libretexts.org |
| IR | Aldehyde C-H Stretch | ~2720 and ~2820 cm⁻¹ | Two characteristic weak to medium bands. libretexts.org |
| ¹H NMR | Aldehyde Proton (CHO) | ~10 δ | Highly deshielded and distinctive signal. libretexts.org |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~190-200 ppm | Characteristic downfield shift for an aldehyde carbon. |
Compound Reference Table
Strategies for Chemical Control and Mitigation of Albuterol Aldehyde Formation
Optimization of Synthetic Routes to Minimize Aldehyde Byproduct Formation
While Albuterol Aldehyde is more commonly discussed as a degradant, its formation as a process-related impurity during the synthesis of the Albuterol drug substance is also a critical control point. The choice of synthetic pathway and the precise control of reaction conditions are paramount to minimizing the generation of this and other byproducts.
Several synthetic routes to Albuterol have been developed, some of which may carry a higher risk of generating aldehyde impurities if not properly controlled. For instance, synthetic strategies that begin with aldehyde-containing starting materials, such as p-hydroxybenzaldehyde or salicylaldehyde (B1680747) derivatives, require carefully optimized reaction conditions to ensure complete conversion and prevent carry-over of unreacted starting materials. google.comgoogle.com One patented process for synthesizing Albuterol starts with a chloromethylation reaction of p-hydroxybenzaldehyde. google.com In such a multi-step synthesis, incomplete reduction of carbonyl groups or side reactions can lead to the formation of aldehyde-related impurities.
Key strategies to minimize this compound as a synthetic byproduct include:
Selection of Starting Materials and Protecting Groups: Utilizing starting materials and intermediates that are less prone to side reactions is a primary strategy. The use of protecting groups for the phenolic hydroxyl functions is a common tactic in Albuterol synthesis to direct the reaction toward the desired product and prevent unwanted side reactions on the aromatic ring. angelfire.com The subsequent deprotection steps must be optimized for high efficiency to avoid the generation of new impurities. ic.ac.uk
Control of Reaction Conditions: Each step in the synthesis must be rigorously controlled. This includes temperature, reaction time, pH, and the stoichiometry of reagents. For example, in reduction steps designed to convert a ketone to the secondary alcohol of Albuterol, the choice of reducing agent (e.g., sodium borohydride) and reaction conditions must be selected to avoid the incomplete reduction or alteration of other functional groups on the molecule. google.com
Purification of Intermediates: Implementing purification steps for key intermediates throughout the synthetic process can effectively remove byproducts, including any aldehyde species, before they can be carried into the final drug substance. This ensures a higher purity of the final Albuterol active pharmaceutical ingredient (API).
Chemical Stabilization Approaches in Aqueous and Non-Aqueous Systems
The degradation of Albuterol in aqueous solutions to form this compound is a well-documented phenomenon that limits the shelf life of liquid formulations. google.comgoogle.com This degradation is primarily understood as an oxidative process. Several chemical strategies can be employed to enhance the stability of Albuterol and mitigate the formation of the aldehyde.
The stability of Albuterol in aqueous solutions is highly dependent on pH. Studies have shown that controlling the pH of the formulation is a critical factor in minimizing the rate of degradation. Formulations are often buffered to a specific pH range to ensure stability. Research indicates that a stable aqueous formulation of Albuterol can be achieved at a pH of approximately 4. google.comgoogleapis.com The ionization state of Albuterol, which has both a phenolic hydroxyl group and a secondary amine group, is dictated by the pH, influencing its susceptibility to degradation pathways. ashp.org
The oxidative degradation of Albuterol can be catalyzed by the presence of trace metal ions. These ions can act as catalysts in redox reactions that generate reactive oxygen species, which in turn attack the Albuterol molecule. To counteract this, metal chelating agents are often included in formulations.
A study demonstrated the effectiveness of this approach by comparing Albuterol formulations with and without chelating agents. The results showed that the addition of a metal chelator like edetate disodium (B8443419) (EDTA) or a buffer with chelating properties like citric acid significantly decreased the formation of this compound. google.com A formulation containing both EDTA and citric acid showed even greater stability, reducing the aldehyde level to 0.05% compared to 0.28% in an unstabilized control under stress conditions. google.com This highlights the crucial role of chelation in preventing metal ion-catalyzed oxidation.
| Stabilization Agent | This compound Level (%) |
| Sulfuric Acid (Control) | 0.28 |
| Citric Acid | 0.09 |
| EDTA (0.01%) | 0.06 |
| EDTA + Citric Acid | 0.05 |
| Table based on data from accelerated stability studies. google.com |
Since the formation of this compound is primarily an oxidative process, controlling the exposure of the drug product to oxygen is a key mitigation strategy. google.com This can be achieved through several manufacturing and packaging controls.
One effective method is to reduce the amount of dissolved oxygen in the aqueous solution during manufacturing and to minimize the oxygen in the headspace of the container. google.com This is often accomplished by purging the solution and the container headspace with an inert gas, such as nitrogen. google.com Furthermore, enclosing the primary container, such as a plastic vial, in a protective, oxygen-impermeable wrapper (e.g., a foil laminate) provides an additional barrier against oxygen ingress during storage, thereby extending the product's shelf life and keeping this compound levels within acceptable limits. google.comgoogleapis.com
Impurity Profiling and Control in Chemical Manufacturing Processes
Impurity profiling is a critical component of drug development and manufacturing, ensuring the safety and quality of the final product. For Albuterol, the aldehyde is a specified impurity that must be monitored and controlled. synthinkchemicals.comsynzeal.com It is referred to in the European Pharmacopoeia as Salbutamol (B1663637) EP Impurity D. synzeal.comelitesynthlaboratories.com
The development of robust, stability-indicating analytical methods is essential for this purpose. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used to separate, identify, and quantify this compound and other related substances in both the drug substance and the final drug product. nih.govresearchgate.net These methods must be validated to be specific, sensitive, accurate, and precise for the intended use. nih.gov
Key aspects of impurity profiling and control include:
Method Development and Validation: Validated HPLC methods are used to resolve Albuterol from its potential impurities, including this compound. nih.gov The limits of detection (LOD) and quantitation (LOQ) for these methods are typically in the range of 0.01% to 0.21% of the active ingredient's concentration. nih.gov Due to differences in UV absorptivity, a correction factor may be necessary for the accurate quantification of this compound relative to the parent drug; a factor of 1.6 is often applied. nih.govresearchgate.net
Forced Degradation Studies: These studies are intentionally conducted under harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate the degradation of Albuterol. biomedres.us This helps to identify likely degradation products, including the aldehyde, and to prove that the analytical method is "stability-indicating," meaning it can separate the degradants from the intact drug. researchgate.net For example, degradation under basic and peroxide conditions has been shown to generate this compound. researchgate.net
Setting Specifications: Based on toxicological data, stability studies, and regulatory guidelines, strict specification limits are established for known and unknown impurities. As mentioned, the limit for this compound is tightly controlled throughout the product's shelf life. google.com
| Analytical Parameter | Value/Range |
| Analytical Method | RP-HPLC |
| Common Designation | Salbutamol EP Impurity D |
| Detection/Quantitation Limit | 0.01% - 0.21% |
| HPLC Correction Factor | 1.6 |
| Regulatory Limit (at release) | ≤ 0.05% |
| Regulatory Limit (at expiry) | ≤ 0.08% |
| Data compiled from multiple sources. nih.govgoogle.comsynzeal.comresearchgate.net |
Future Directions in Albuterol Aldehyde Chemical Research
Development of Novel Green Synthesis Routes
The formation of Al-buterol aldehyde is intrinsically linked to the synthesis and degradation of Al-buterol. Consequently, the development of greener synthetic pathways for the parent compound that inherently minimize impurity formation is a primary research goal. Traditional Al-buterol synthesis routes can involve harsh reagents and conditions that lead to side reactions, including the oxidation of the hydroxymethyl group to an aldehyde.
Future research will likely focus on biocatalytic and chemocatalytic methods that offer higher selectivity under milder conditions. The use of engineered enzymes or novel catalysts could prevent the over-oxidation of synthetic precursors, thereby reducing the generation of Al-buterol aldehyde. A promising avenue is the exploration of photocatalytic systems that can achieve specific transformations using light as an energy source, minimizing the need for aggressive chemical oxidants.
| Approach | Key Characteristics | Potential Impact on Al-buterol Aldehyde Formation | Research Direction |
|---|---|---|---|
| Traditional Chemical Synthesis | Often involves multi-step processes with harsh reagents (e.g., bromination) and heavy metal catalysts (e.g., Palladium). google.com | Higher potential for side reactions and over-oxidation, leading to increased aldehyde formation. | Optimization to reduce toxic reagents and by-products. |
| Green Chemical Synthesis | Employs eco-friendly solvents, renewable starting materials, and energy-efficient methods like microwave irradiation. | Significantly reduced by-product formation through higher selectivity. | Development of novel catalysts (e.g., nanomaterials) and use of aqueous media. |
| Biocatalysis | Utilizes enzymes or whole-cell systems to perform specific chemical transformations. | High chemo- and regioselectivity can virtually eliminate the formation of the aldehyde impurity. | Enzyme engineering and screening for specific oxidative or reductive capabilities. |
Elucidation of Undiscovered Degradation Intermediates and Pathways
While Al-buterol aldehyde is a known degradation product of Al-buterol, its own subsequent degradation pathways are not fully understood. researchgate.netacs.org Studies on the photocatalytic degradation of Salbutamol (B1663637) (Al-buterol) have identified several downstream intermediates, but a detailed map of the aldehyde's specific transformation is an area ripe for investigation. researchgate.netnih.gov Future work will involve subjecting isolated Al-buterol aldehyde to various stress conditions (acidic, basic, oxidative, photolytic) to identify its unique degradation products.
Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), will be crucial. nih.gov By tracing the fate of the aldehyde, researchers can build a more complete degradation profile for Al-buterol. This knowledge is vital for developing more stable drug formulations and accurately predicting shelf life.
| Phase | Objective | Methodology | Expected Outcome |
|---|---|---|---|
| 1: Stress Testing | To induce degradation of purified Al-buterol aldehyde. | Exposure to forced degradation conditions (heat, light, acid, base, oxidation) as per ICH guidelines. | Generation of a complex mixture of degradation products. |
| 2: Intermediate Detection | To separate and identify the novel degradation products. | Analysis of stressed samples using LC-MS/MS and LC-QTOF-MS for accurate mass determination. | Identification of molecular formulas and fragmentation patterns of new intermediates. nih.gov |
| 3: Structure Elucidation | To confirm the chemical structures of key intermediates. | Isolation of significant degradants using preparative HPLC followed by NMR spectroscopy. | Unambiguous structural assignment of previously unknown compounds. |
| 4: Pathway Mapping | To construct a comprehensive degradation pathway. | Kinetic analysis of the appearance and disappearance of intermediates over time. | A detailed schematic showing the transformation of Al-buterol aldehyde into its final degradation products. |
Application of Advanced In-Situ Monitoring Techniques for Reaction Profiling
To control the formation of Al-buterol aldehyde during manufacturing, it is essential to understand when and how it appears. Traditional quality control relies on offline analysis (e.g., HPLC) of samples taken from the reaction mixture. nih.gov This approach can lead to delays and may not capture transient phenomena. The future of pharmaceutical manufacturing lies in Process Analytical Technology (PAT), which involves real-time, in-situ monitoring of critical process parameters. mt.comwikipedia.org
Future research should focus on applying PAT tools like Raman and mid-infrared (FTIR) spectroscopy to monitor Al-buterol synthesis in real time. mt.com These non-destructive, probe-based techniques can provide continuous data on the concentration of reactants, products, and impurities (including the aldehyde) directly within the reaction vessel. This allows for dynamic control of reaction conditions to maintain the process within a state that minimizes impurity formation.
Computational Design of Chemical Inhibitors for Aldehyde Formation
A forward-thinking approach to preventing the formation of Al-buterol aldehyde involves the use of computational chemistry to design molecules that can inhibit the unwanted side reaction. If the formation is catalyzed by a specific enzyme (in a biocatalytic step) or a metallic catalyst, its active site can be modeled. Molecular docking and molecular dynamics simulations can then be used to screen virtual libraries of compounds to find a selective inhibitor that blocks the specific oxidative pathway leading to the aldehyde without interfering with the main reaction. nih.govmdpi.com
This in-silico approach can drastically reduce the time and cost associated with experimental screening. researchgate.net Research in this area would focus on identifying the precise mechanism of aldehyde formation and then computationally designing and validating small molecules that can act as "process additives" to enhance the purity of the final Al-buterol product.
| Step | Description | Computational Tools |
|---|---|---|
| 1. Target Identification & Modeling | Identify the catalyst or enzyme responsible for aldehyde formation and build a 3D model of its active site. | Homology Modeling, Quantum Mechanics (QM) |
| 2. Virtual Screening | Dock a large library of chemical compounds into the active site to predict binding affinity and pose. | AutoDock, Schrödinger Suite, GOLD |
| 3. Hit Prioritization | Rank the docked compounds based on scoring functions and visual inspection of key interactions. | Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) |
| 4. Molecular Dynamics Simulation | Simulate the dynamic behavior of the top-ranked inhibitor-target complexes to assess stability. | GROMACS, AMBER, NAMD |
| 5. Experimental Validation | Synthesize and test the most promising candidates in actual laboratory reaction conditions. | (Experimental) Kinetic Assays, HPLC Analysis |
Comprehensive Studies on its Role in Broader Chemical Transformations
Beyond being an impurity, the multifunctional nature of the Al-buterol aldehyde molecule makes it an interesting platform for broader chemical synthesis. It contains several reactive functional groups: a phenol, a secondary alcohol, a secondary amine, and an aldehyde. This structure could serve as a versatile starting material or intermediate for the synthesis of new chemical entities.
Future research could explore the derivatization of the aldehyde group through reactions such as:
Reductive amination: To create novel amine derivatives.
Wittig reaction: To form alkene-containing structures.
Knoevenagel or Aldol condensations: To build more complex carbon skeletons.
Oxidation/Reduction: To yield the corresponding carboxylic acid or diol, respectively.
By exploring these transformations, Al-buterol aldehyde could be repurposed from a mere impurity into a valuable building block in medicinal chemistry or materials science, turning a purification challenge into a synthetic opportunity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
